N-tert-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with tert-butyl and propyl substituents. The benzothiadiazine scaffold is known for its diverse pharmacological activities, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-propyl-1,2-phenylenediamine with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Substitution: Nucleophiles such as alkyl halides or amines; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
N-tert-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the modulation of KATP channels.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. For instance, it acts as a KATP channel activator, binding to the channel and modulating its activity. This interaction influences cellular processes such as insulin release and vascular smooth muscle contraction. The compound’s effects are mediated through pathways involving the regulation of ion fluxes across cell membranes .
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-benzothiadiazine-1,1-dioxide: A parent compound with similar pharmacological activities.
2H-1,2,4-thiadiazine: Another thiadiazine derivative with distinct biological properties.
1,2,4-benzothiadiazine-1,1-dioxide derivatives: Various derivatives with modifications at different positions on the ring.
Uniqueness
N-tert-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the tert-butyl and propyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C15H21N3O3S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-tert-butyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C15H21N3O3S/c1-5-8-18-10-16-22(20,21)13-9-11(6-7-12(13)18)14(19)17-15(2,3)4/h6-7,9-10H,5,8H2,1-4H3,(H,17,19) |
InChI Key |
XGTBLPFEHGVFKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.